molecular formula C15H24O2Si B14296120 tert-Butyldimethyl((3-phenyloxiran-2-yl)methoxy)silane CAS No. 121618-58-4

tert-Butyldimethyl((3-phenyloxiran-2-yl)methoxy)silane

Cat. No.: B14296120
CAS No.: 121618-58-4
M. Wt: 264.43 g/mol
InChI Key: WXMODQFAOXORTP-UHFFFAOYSA-N
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Description

tert-Butyldimethyl((3-phenyloxiran-2-yl)methoxy)silane: is a compound that belongs to the class of organosilicon compounds It features a tert-butyldimethylsilyl (TBDMS) group attached to a 3-phenyloxirane moiety through a methoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyldimethyl((3-phenyloxiran-2-yl)methoxy)silane typically involves the reaction of tert-butyldimethylsilyl chloride with a suitable precursor, such as 3-phenyloxirane, in the presence of a base like triethylamine. The reaction is usually carried out in an anhydrous solvent such as dichloromethane under inert atmosphere conditions to prevent moisture from interfering with the reaction.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring stringent control over reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyldimethyl((3-phenyloxiran-2-yl)methoxy)silane can undergo oxidation reactions, particularly at the oxirane ring, leading to the formation of diols or other oxidized products.

    Reduction: The compound can be reduced under specific conditions, although this is less common.

    Substitution: The methoxy group can be substituted with other nucleophiles, and the TBDMS group can be selectively removed under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as halides or amines can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of diols or epoxides.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted silanes.

Scientific Research Applications

Chemistry: tert-Butyldimethyl((3-phenyloxiran-2-yl)methoxy)silane is used as a protecting group for alcohols and amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthetic procedures.

Biology: In biological research, this compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.

Medicine: The compound’s derivatives are explored for potential pharmaceutical applications, including drug delivery systems and as intermediates in the synthesis of active pharmaceutical ingredients (APIs).

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyldimethyl((3-phenyloxiran-2-yl)methoxy)silane involves its ability to act as a protecting group. The TBDMS group can be selectively attached to or removed from functional groups, thereby controlling the reactivity of the molecule. This selective protection and deprotection are crucial in multi-step organic synthesis, allowing for the sequential modification of complex molecules.

Comparison with Similar Compounds

  • tert-Butyldimethyl(2-propynyloxy)silane
  • tert-Butyldimethylsilane
  • tert-Butyl(chloro)diphenylsilane

Comparison:

  • tert-Butyldimethyl(2-propynyloxy)silane: Similar in structure but contains a propynyloxy group instead of a phenyloxirane moiety. It is used in different synthetic applications.
  • tert-Butyldimethylsilane: Lacks the oxirane and methoxy groups, making it less versatile in terms of functional group protection.
  • tert-Butyl(chloro)diphenylsilane: Contains a diphenylsilane structure with a chloro substituent, used in different chemical reactions and applications.

The uniqueness of tert-Butyldimethyl((3-phenyloxiran-2-yl)methoxy)silane lies in its combination of the TBDMS protecting group with the reactive phenyloxirane moiety, making it a valuable tool in organic synthesis and research.

Properties

CAS No.

121618-58-4

Molecular Formula

C15H24O2Si

Molecular Weight

264.43 g/mol

IUPAC Name

tert-butyl-dimethyl-[(3-phenyloxiran-2-yl)methoxy]silane

InChI

InChI=1S/C15H24O2Si/c1-15(2,3)18(4,5)16-11-13-14(17-13)12-9-7-6-8-10-12/h6-10,13-14H,11H2,1-5H3

InChI Key

WXMODQFAOXORTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(O1)C2=CC=CC=C2

Origin of Product

United States

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